REACTION_CXSMILES
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[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCC([O-])(C)C.[Na+].O=[C:32]1[CH2:35][CH:34]([C:36]([O:38][CH3:39])=[O:37])[CH2:33]1.[Cl-].[NH4+]>C1C=CC=CC=1>[CH3:2][O:3][CH:4]=[C:32]1[CH2:35][CH:34]([C:36]([O:38][CH3:39])=[O:37])[CH2:33]1 |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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1350 g
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Type
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reactant
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Smiles
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[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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12 L
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
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sodium tert-pentoxide
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Quantity
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435 g
|
Type
|
reactant
|
Smiles
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CCC(C)(C)[O-].[Na+]
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Name
|
|
Quantity
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4 L
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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250 g
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Type
|
reactant
|
Smiles
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O=C1CC(C1)C(=O)OC
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Name
|
|
Quantity
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1 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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4 L
|
Type
|
reactant
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Smiles
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[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting red solution was stirred for 15 minutes at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated at 70° C. for 2 hours
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Duration
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2 h
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (5 L)
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Type
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WASH
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Details
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The organic layer was washed with water (5 L×2), brine (5 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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The crude product was purified by column chromatography over silica gel (mesh 60-120; eluent: 10% diethyl ether in hexane)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |